molecular formula C8H10N2 B13837560 (S)-1-(Pyridin-2-yl)prop-2-en-1-amine

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine

Katalognummer: B13837560
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: BGGNVQPFUBKHRG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable propenylamine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, condensation, or other organic synthesis techniques under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce saturated amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(Pyridin-2-yl)prop-2-en-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(Pyridin-2-yl)ethanamine: A similar compound with a shorter carbon chain.

    3-(Pyridin-2-yl)prop-2-en-1-amine: A structural isomer with a different position of the double bond.

Uniqueness

(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is unique due to its specific stereochemistry and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H10N2

Molekulargewicht

134.18 g/mol

IUPAC-Name

(1S)-1-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c1-2-7(9)8-5-3-4-6-10-8/h2-7H,1,9H2/t7-/m0/s1

InChI-Schlüssel

BGGNVQPFUBKHRG-ZETCQYMHSA-N

Isomerische SMILES

C=C[C@@H](C1=CC=CC=N1)N

Kanonische SMILES

C=CC(C1=CC=CC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.